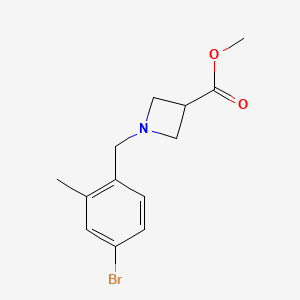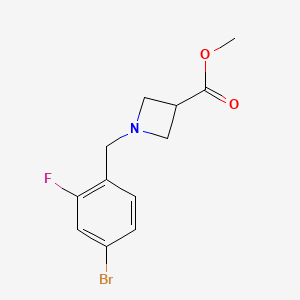
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine: is a chemical compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a bromine atom and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzyl bromide and cyclopropanamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromo-5-(trifluoromethoxy)benzyl bromide by the amine group of cyclopropanamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the bromine site, to introduce other functional groups.
Oxidation and Reduction: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The trifluoromethoxy group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines or alcohols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology and Medicine:
Pharmacological Studies: Due to its unique structure, it can be used in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism by which N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes.
類似化合物との比較
- 3-Bromo-5-(trifluoromethoxy)benzyl bromide
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness:
- Structural Features: The presence of both a cyclopropane ring and a trifluoromethoxy group makes this compound unique compared to its analogs.
- Reactivity: The combination of these functional groups can result in unique reactivity patterns, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-3-7(6-16-9-1-2-9)4-10(5-8)17-11(13,14)15/h3-5,9,16H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOXLJCBVKIVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
